p-Dimethylaminodiazobenzenesulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

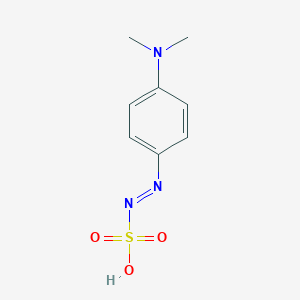

P-Dimethylaminodiazobenzenesulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H11N3O3S and its molecular weight is 229.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzenesulfonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

p-Dimethylaminodiazobenzenesulfonic acid is primarily utilized as an intermediate in organic synthesis, particularly in the production of azo dyes. These dyes are significant due to their vibrant colors and stability, making them suitable for applications in textiles, plastics, and biological staining techniques.

Table 1: Comparison of Azo Dyes Synthesized from this compound

| Dye Name | Color | Application Area | Stability |

|---|---|---|---|

| Azo Yellow | Yellow | Textiles | High |

| Azo Red | Red | Food industry | Medium |

| Azo Blue | Blue | Biological staining | High |

Agricultural Applications

In agriculture, this compound serves as a fungicide and insecticide . Its efficacy against various pests makes it valuable for protecting crop yields. Additionally, its properties allow for potential applications in environmental remediation efforts, such as adsorbing heavy metals from contaminated environments .

Case Study: Use as a Fungicide

A study conducted on the effectiveness of this compound in controlling fungal growth on crops demonstrated significant reductions in fungal populations compared to untreated controls. The compound was particularly effective against common pathogens like Fusarium and Aspergillus species.

Analytical Applications

Due to its high solubility and stability, this compound is also used as a laboratory reagent . It can be employed in various analytical procedures, including:

- Spectrophotometry: As a standard for calibration curves.

- Chromatography: For the separation of complex mixtures.

Safety and Environmental Considerations

While this compound has beneficial applications, it is essential to consider its potential mutagenic effects observed in laboratory studies. Research indicates that exposure may lead to genetic mutations, necessitating careful handling and usage protocols .

Propiedades

Número CAS |

150-70-9 |

|---|---|

Fórmula molecular |

C8H11N3O3S |

Peso molecular |

229.26 g/mol |

Nombre IUPAC |

[4-(dimethylamino)phenyl]iminosulfamic acid |

InChI |

InChI=1S/C8H11N3O3S/c1-11(2)8-5-3-7(4-6-8)9-10-15(12,13)14/h3-6H,1-2H3,(H,12,13,14) |

Clave InChI |

FLTYACUMGDVPLP-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)N=NS(=O)(=O)O |

SMILES canónico |

CN(C)C1=CC=C(C=C1)N=NS(=O)(=O)O |

Key on ui other cas no. |

150-70-9 |

Números CAS relacionados |

140-56-7 (hydrochloride salt) |

Sinónimos |

dexon dexon (fungicide) dexon (fungicide), sodium salt fenaminosulf fenaminosulf free acid p-dimethylaminodiazobenzenesulfonic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.